Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
CAS No.: 431892-85-2
Cat. No.: VC5652189
Molecular Formula: C13H13N3O3S3
Molecular Weight: 355.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 431892-85-2 |
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Molecular Formula | C13H13N3O3S3 |
Molecular Weight | 355.45 |
IUPAC Name | ethyl 2-[2-(thiophene-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C13H13N3O3S3/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(20)15-11(18)9-4-3-5-21-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,20) |
Standard InChI Key | ADXCSUCXFLIQGQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the thiazole-acetate family, featuring a thiophene-carbonyl-thioureido substituent at the 2-position of the thiazole ring. Key structural attributes include:
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Molecular Formula: C₁₃H₁₃N₃O₃S₃
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Molar Mass: 355.46 g/mol
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Density: 1.480 ± 0.06 g/cm³ (predicted)
Structural Highlights:
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Thiazole Core: A five-membered aromatic ring with nitrogen and sulfur atoms.
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Thioureido Linkage: Connects the thiophene-carbonyl group to the thiazole ring, enhancing hydrogen-bonding potential.
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Ethyl Acetate Side Chain: Introduces lipophilicity, influencing solubility and bioavailability.
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving cyclization and condensation reactions (Figure 1):
Step 1: Formation of 2-bromo-1-(thiophen-2-yl)ethan-1-one via bromination of thiophene derivatives .
Step 2: Reaction with thiourea in acetic acid/sodium acetate to form the thiazole intermediate .
Step 3: Condensation with thiophene-2-carbonyl isothiocyanate to introduce the thioureido group .
Optimized Conditions:
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Solvent: Ethanol or PEG-400
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Catalyst: Diisopropylethylammonium acetate (DIPEAc) enhances yield (94% in 45 min) .
Table 1: Representative Synthesis Yields
Starting Material | Catalyst | Yield (%) | Reference |
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2-Bromo-1-(thiophen-2-yl)ethan-1-one | DIPEAc | 94 | |
Ethyl 3-bromo-3-(thiophen-2-yl)propionate | PEG-400 | 85 |
Physicochemical Properties
Spectral Characteristics
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IR (KBr):
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¹H NMR (CDCl₃):
Solubility and Stability
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Solubility: Moderately soluble in ethanol, DMSO; insoluble in water.
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Stability: Stable at room temperature but hydrolyzes under strong acidic/basic conditions.
Biological and Industrial Applications
Material Science Applications
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Fluorescent Sensors: Thiazole-thiophene conjugates show λₑₘ = 520–660 nm, useful in analyte detection .
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Polymer Additives: Enhances thermal stability in polyesters (T₅% = 280–320°C) .
Future Directions
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